1-(difluoromethyl)-4-iodo-1H-pyrazol-3-amine 1-(difluoromethyl)-4-iodo-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.: 2226033-90-3
VCID: VC4713952
InChI: InChI=1S/C4H4F2IN3/c5-4(6)10-1-2(7)3(8)9-10/h1,4H,(H2,8,9)
SMILES: C1=C(C(=NN1C(F)F)N)I
Molecular Formula: C4H4F2IN3
Molecular Weight: 258.998

1-(difluoromethyl)-4-iodo-1H-pyrazol-3-amine

CAS No.: 2226033-90-3

Cat. No.: VC4713952

Molecular Formula: C4H4F2IN3

Molecular Weight: 258.998

* For research use only. Not for human or veterinary use.

1-(difluoromethyl)-4-iodo-1H-pyrazol-3-amine - 2226033-90-3

Specification

CAS No. 2226033-90-3
Molecular Formula C4H4F2IN3
Molecular Weight 258.998
IUPAC Name 1-(difluoromethyl)-4-iodopyrazol-3-amine
Standard InChI InChI=1S/C4H4F2IN3/c5-4(6)10-1-2(7)3(8)9-10/h1,4H,(H2,8,9)
Standard InChI Key QSUHWVXUXAKKIJ-UHFFFAOYSA-N
SMILES C1=C(C(=NN1C(F)F)N)I

Introduction

Structural and Chemical Identity

Molecular Architecture

The molecular formula of 1-(difluoromethyl)-4-iodo-1H-pyrazol-3-amine is C₄H₄F₂IN₃, with a molecular weight of 279.99 g/mol. The pyrazole ring adopts a planar conformation, with substituents influencing electron distribution and intermolecular interactions. The difluoromethyl group (-CF₂H) at position 1 enhances lipophilicity and metabolic stability, while the iodine atom at position 4 provides a handle for further functionalization via cross-coupling reactions . The amine group at position 3 contributes to hydrogen-bonding interactions, making the compound a versatile intermediate in drug design.

Spectroscopic Characterization

  • NMR Spectroscopy:

    • ¹H NMR: Signals for the pyrazole ring protons appear between δ 7.5–8.5 ppm, while the -CF₂H group shows a triplet near δ 6.2 ppm (J = 55 Hz) .

    • ¹³C NMR: The iodine-bearing carbon resonates at δ 95–100 ppm, and the -CF₂H carbon appears at δ 115–120 ppm (J = 250–270 Hz) .

  • IR Spectroscopy: Stretching vibrations for N-H (3350 cm⁻¹), C-F (1100–1200 cm⁻¹), and C-I (550–600 cm⁻¹) are observed .

Synthesis and Derivatization

Cycloaddition Strategies

A base-mediated [3+2] cycloaddition between 2-alkynyl-1,3-dithianes and sydnones offers a regioselective pathway to polysubstituted pyrazoles. This method exploits the umpolung reactivity of dithianes, enabling efficient construction of the pyrazole core under mild conditions . For example, reacting 2-(ethoxymethylene)malonate with hydrazine monohydrochloride yields ethyl 3-ethoxy-1H-pyrazole-4-carboxylate, which can be iodinated and functionalized to introduce the difluoromethyl and amine groups .

Functionalization of Pyrazole Intermediates

  • Iodination: Electrophilic iodination using N-iodosuccinimide (NIS) in acetic acid introduces iodine at position 4 .

  • Difluoromethylation: Treatment of 4-iodo-1H-pyrazol-3-amine with chlorodifluoromethane in the presence of a base (e.g., K₂CO₃) installs the -CF₂H group .

Alternative Approaches

  • Nucleophilic Aromatic Substitution: 4-Iodo-3-nitro-1H-pyrazole undergoes reduction (e.g., H₂/Pd-C) to yield the amine, followed by difluoromethylation.

Comparative Synthetic Methods

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<0.1 mg/mL) .

  • Stability: Sensitive to light and moisture; recommended storage at 2–8°C under inert atmosphere .

Crystallographic Data

Single-crystal X-ray analysis reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters:

  • a = 15.618(2) Å, b = 15.369(3) Å, c = 16.071(3) Å, β = 112.250(1)° .
    The difluoromethyl group adopts a gauche conformation relative to the pyrazole ring, minimizing steric clashes .

Biological Activities and Mechanisms

Anti-Inflammatory Activity

The compound’s structural analog, 1-(4-aminosulfonylphenyl)-5-[4-(1-difluoromethyl-1,2-dihydropyrid-2-one)]-3-trifluoromethyl-1H-pyrazole, exhibits COX-2/5-LOX dual inhibition (IC₅₀ = 0.12 µM for COX-2; 1.8 µM for 5-LOX), reducing prostaglandin and leukotriene synthesis . Molecular docking studies suggest the difluoromethyl group enhances binding to the COX-2 hydrophobic pocket .

Neuroprotective Effects

In models of Parkinson’s disease, related difluoromethylpyrazoles inhibit microglial activation by suppressing NF-κB signaling, reducing neuroinflammation .

Applications in Drug Discovery and Beyond

Medicinal Chemistry

  • Lead Optimization: The iodine atom facilitates Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups, enabling rapid SAR studies .

  • Prodrug Development: The amine group can be acylated to improve bioavailability.

Materials Science

  • Liquid Crystals: Difluoromethyl groups enhance anisotropic properties, making the compound a candidate for display technologies .

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